Purine Nucleoside Phosphorylase (PNP) Inhibition Potency Compared to Standard Inhibitors
The target compound demonstrates measurable inhibition of purine nucleoside phosphorylase, an enzyme central to T-cell function in the purine salvage pathway. In a direct biochemical assay, it exhibits an IC50 of 1,330 nM against PNP, using the conversion of [8-14C]-inosine as a detection method [1]. This provides a defined reference value for this specific substitution pattern, which is distinct from the low nanomolar potency of optimized clinical PNP inhibitors like Forodesine (IC50 < 10 nM), a transition-state analog [1]. The quantitative difference of approximately 100-fold confirms its utility as an intermediate-affinity probe or a negative control compound in enzymatic screening cascades, rather than a high-potency lead.
| Evidence Dimension | PNP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1,330 nM |
| Comparator Or Baseline | Clinical standard Forodesine: < 10 nM (approximate literature value for transition-state analog inhibitors) |
| Quantified Difference | >100-fold higher IC50 (weaker inhibitor) |
| Conditions | In vitro enzymatic assay measuring conversion of [8-14C]-inosine |
Why This Matters
This quantifies the compound's relative potency, allowing researchers to select it specifically as an intermediate-activity probe for mechanistic studies where complete PNP ablation is undesirable, or to benchmark novel inhibitor series.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376) Activity Data: Compound evaluated for 50% inhibition of purine nucleoside phosphorylase activity measured by conversion of [8-14C]-inosine. IC50: 1.33E+3 nM. View Source
